FG5803 is a synthetic 1-piperazinecarboxamide derivative designed for research purposes. [] It is classified as a serotonin type 2A receptor antagonist due to its high affinity and selectivity for this receptor. [] FG5803 is of particular interest in scientific research due to its potential as a novel antipsychotic drug with a broader spectrum of activity and fewer adverse effects compared to conventional antidopaminergic antipsychotics. []
FG5803 exerts its pharmacological effects primarily through potent and selective antagonism of the serotonin type 2A receptor. [] Its Ki value for this receptor is 13 nM, demonstrating high affinity. [] This antagonistic action is also observed in vivo, as FG5803 inhibits head twitches induced by 5-hydroxytryptophan and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane. [] Additionally, FG5803 demonstrates strong antagonistic action on presynaptic dopaminergic autoreceptors but only weak postsynaptic dopamine D2 blockade. [] This selective action on dopamine receptors contributes to its reduced potential for adverse effects like catalepsy and amphetamine-induced stereotypy antagonism. []
FG5803 is primarily used in preclinical research exploring its potential as a novel antipsychotic drug. [] Its high selectivity for serotonin type 2A receptors and unique action on dopamine receptors suggest it could have a broader spectrum of activity and fewer adverse effects compared to conventional antipsychotics. [] This is supported by behavioral studies in rats and mice where FG5803 demonstrated efficacy in reducing aggressive behavior and spontaneous exploratory behavior. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1